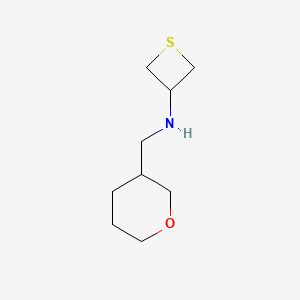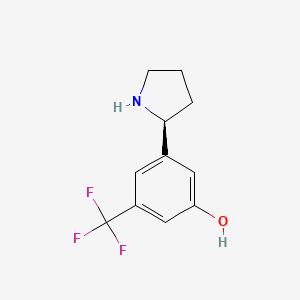
(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is a chiral compound featuring a pyrrolidine ring, a trifluoromethyl group, and a phenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Phenol Functionalization: The phenol group can be introduced through various methods, including the hydroxylation of aromatic precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely and minimize by-products.
化学反应分析
Types of Reactions
(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives of the original compound.
科学研究应用
(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The pyrrolidine ring may interact with various receptors or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
®-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol: The enantiomer of the compound with different stereochemistry.
3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)aniline: A similar compound with an amine group instead of a phenol group.
3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)benzoic acid: A compound with a carboxylic acid group instead of a phenol group.
Uniqueness
(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
属性
分子式 |
C11H12F3NO |
|---|---|
分子量 |
231.21 g/mol |
IUPAC 名称 |
3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-4-7(5-9(16)6-8)10-2-1-3-15-10/h4-6,10,15-16H,1-3H2/t10-/m0/s1 |
InChI 键 |
OXCVIIOVGFDUBF-JTQLQIEISA-N |
手性 SMILES |
C1C[C@H](NC1)C2=CC(=CC(=C2)O)C(F)(F)F |
规范 SMILES |
C1CC(NC1)C2=CC(=CC(=C2)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


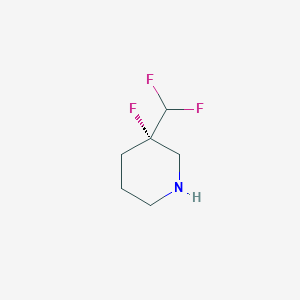
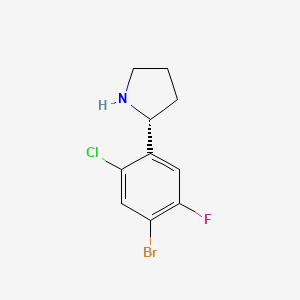
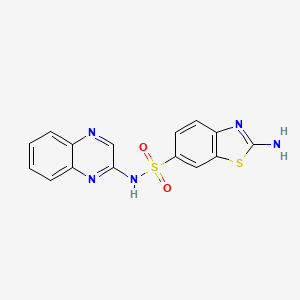
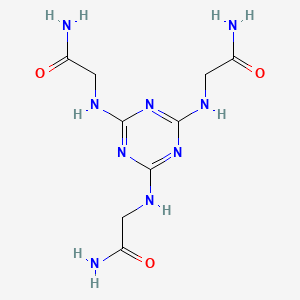
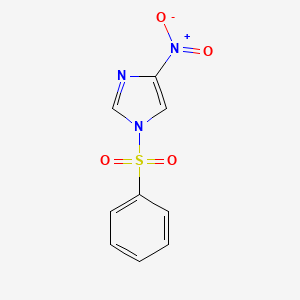
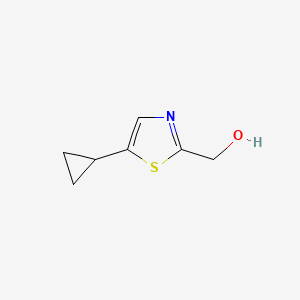

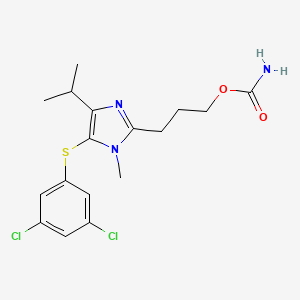
![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)
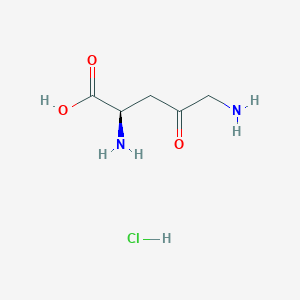
![4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12935320.png)
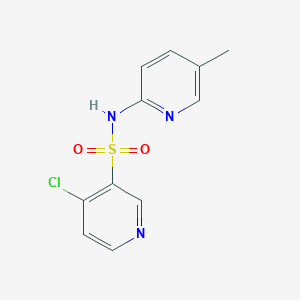
![5-[(6-Chloro-1H-benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12935333.png)
